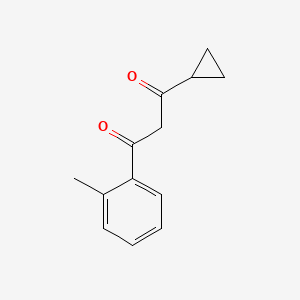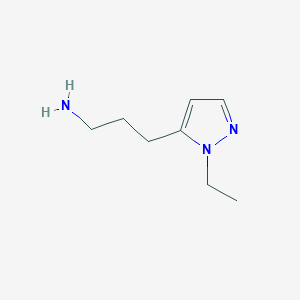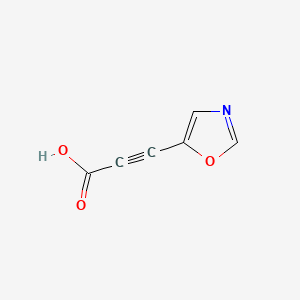
3-(Oxazol-5-yl)propiolic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Oxazol-5-yl)propiolic acid is a heterocyclic compound featuring an oxazole ring attached to a propiolic acid moiety The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxazol-5-yl)propiolic acid typically involves the cyclization of amino acids or their derivatives. One common method is the Erlenmeyer-Plöchl azlactone synthesis, which involves the reaction of amino acids with carboxylic acids under dehydrating conditions . Another method involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride as a coupling reagent in aqueous solvents .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 3-(Oxazol-5-yl)propiolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the propiolic acid moiety to other functional groups, such as alcohols or aldehydes.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring or the propiolic acid moiety.
科学的研究の応用
3-(Oxazol-5-yl)propiolic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug discovery.
作用機序
The mechanism of action of 3-(Oxazol-5-yl)propiolic acid involves its interaction with various molecular targets and pathways. The oxazole ring can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Isoxazole: Similar to oxazole but with a different arrangement of atoms in the ring.
Thiazole: Contains sulfur instead of oxygen in the ring.
Imidazole: Contains two nitrogen atoms in the ring.
Uniqueness: 3-(Oxazol-5-yl)propiolic acid is unique due to its combination of the oxazole ring and the propiolic acid moiety. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in other similar compounds .
特性
分子式 |
C6H3NO3 |
|---|---|
分子量 |
137.09 g/mol |
IUPAC名 |
3-(1,3-oxazol-5-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C6H3NO3/c8-6(9)2-1-5-3-7-4-10-5/h3-4H,(H,8,9) |
InChIキー |
VUTLLSCUWKTRCS-UHFFFAOYSA-N |
正規SMILES |
C1=C(OC=N1)C#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



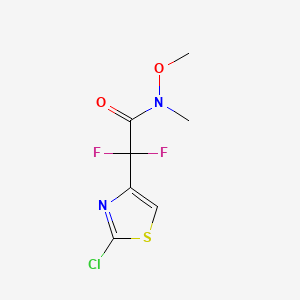
![5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13628734.png)
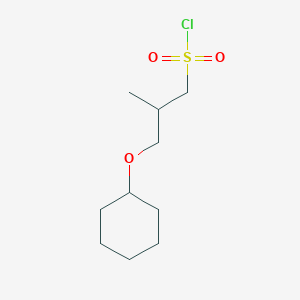
![2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate](/img/structure/B13628752.png)
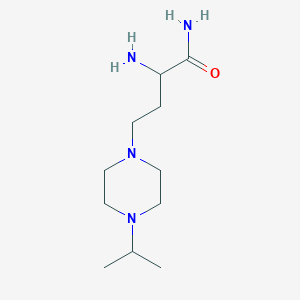

![2-Methylpyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13628765.png)
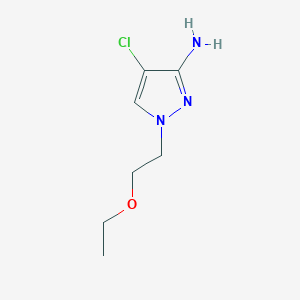
![3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole](/img/structure/B13628777.png)

